2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 2-chlorobenzoyl group linked via an aniline moiety to a 4-(dimethylamino)-6-methylpyrimidin-2-ylamine scaffold. Key structural attributes include:
- 2-Chlorobenzamide: Enhances hydrophobic interactions and may influence binding specificity.
Properties
IUPAC Name |
2-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-13-12-18(26(2)3)25-20(22-13)24-15-10-8-14(9-11-15)23-19(27)16-6-4-5-7-17(16)21/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMYLIVVHCZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions.
Formation of the intermediate: The intermediate compound is formed by reacting the oxidized pyrimidine with a suitable arylamine under controlled conditions.
Final coupling reaction: The final product is obtained by coupling the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the dimethylamino and pyrimidinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the molecular mechanisms of various biological processes.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Pyrimidine-Based Benzamide Derivatives
a. (S)-2,6-Dichloro-N-(2-(2-(1-Hydroxypropan-2-ylamino)-6-Methylpyrimidin-4-ylamino)Pyridin-4-yl)Benzamide ()
- Structural Differences: Incorporates a pyridine ring instead of phenyl and a hydroxylated alkylamino group on the pyrimidine.
- Activity: Demonstrated EGFR inhibition with IC₅₀ values in the nanomolar range. The hydroxyl group may improve solubility but reduce metabolic stability compared to the dimethylamino group in the target compound .
- Key Data :
- Molecular Weight: 447.1 g/mol
- LogP: ~3.2 (estimated)
b. 2-Chloro-N-[2-(6-Dimethylamino-4-Trifluoromethylpyridin-2-yl)Phenyl]Benzamide ()
- Structural Differences : Replaces the pyrimidine with a pyridine ring bearing a trifluoromethyl group.
- Activity : Trifluoromethyl enhances lipophilicity and metabolic resistance but may reduce aqueous solubility. Biological data are unspecified, though the pyridine core suggests divergent kinase selectivity .
- Key Data :
- Molecular Weight: 407.78 g/mol
- LogP: ~4.1 (estimated)
2.2. Urea and Sulfonamide Derivatives
a. N-(4-{[4-(Dimethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-N'-(4-Fluorophenyl)Urea ()
- Structural Differences : Substitutes benzamide with a urea linker.
- However, reduced membrane permeability compared to benzamides may limit cellular uptake .
- Key Data :
- Molecular Weight: 380.42 g/mol
- Solubility: Moderate (urea’s polar nature)
b. N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide ()
- Structural Differences: Sulfonamide replaces benzamide; ethylamino substituent on pyrimidine.
- Activity: Sulfonamides are common in protease inhibitors. The ethylamino group may reduce steric hindrance, altering binding kinetics .
2.3. Thiazole and Acetamide Derivatives
a. N-(2-Chloro-6-Methylphenyl)-2-((6-(4-(2-Hydroxyethyl)Piperazin-1-yl)-2-Methylpyrimidin-4-yl)Amino)Thiazole-5-Carboxamide ()
- Structural Differences : Thiazole-carboxamide core with piperazinyl substituents.
- Activity : Piperazine enhances solubility and may improve blood-brain barrier penetration. Thiazole rings are associated with antimicrobial activity, suggesting divergent applications .
b. 2-(4-(4-Chlorophenyl)-6-(3,4-Dimethoxyphenyl)Pyrimidin-2-ylAmino)-N-Phenylacetamide ()
- Structural Differences : Acetamide linker with dimethoxyphenyl groups.
- Reported as a kinase inhibitor with moderate efficacy .
Research Implications
- Target Compound Advantages: Balanced solubility (dimethylamino) and lipophilicity (chlorobenzamide) may optimize bioavailability and kinase selectivity.
- Comparative Limitations : Urea derivatives () face permeability challenges, while trifluoromethyl analogs () may suffer from solubility issues.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrimidine chlorination | POCl₃, reflux, 6h | 78% | |
| Amide coupling | EDCI/HOBt, DMF, RT, 12h | 65% |
Basic: Which analytical techniques are essential for structural characterization of this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 8.2 ppm for pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 422.1523) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine-phenyl orientation) .
Advanced: How can reaction yields be optimized during the coupling of pyrimidine intermediates with benzamide derivatives?
Answer:
Yield optimization requires:
- Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Reactions at 60–80°C reduce side-product formation while maintaining reactivity .
Contradictions in reported yields (e.g., 65% vs. 82%) may arise from residual moisture or trace metal impurities; use of molecular sieves or chelating agents is advised .
Advanced: How do structural modifications influence the compound’s enzyme inhibition properties?
Answer:
- Pyrimidine Substituents : The dimethylamino group enhances binding to kinase ATP pockets via H-bonding (e.g., inhibition of bacterial acps-pptase at IC₅₀ = 0.8 µM) .
- Chlorobenzamide Moiety : Increases lipophilicity, improving membrane permeability (logP = 3.2) but may reduce solubility .
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM) could stem from assay conditions (e.g., ATP concentration variations) .
Q. Table 2: Structure-Activity Relationships
| Modification | Biological Impact | Reference |
|---|---|---|
| Dimethylamino group | ↑ Kinase inhibition | |
| Chlorine substitution | ↑ Metabolic stability |
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer:
- Assay Standardization : Use consistent ATP concentrations (1–10 mM) in kinase inhibition assays to minimize variability .
- Meta-Analysis : Compare crystal structures (e.g., PDB ID: SZ6) to identify binding mode discrepancies caused by protonation states .
- Computational Modeling : Molecular dynamics simulations clarify how solvent accessibility affects ligand-enzyme interactions .
Basic: What functional groups dictate the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Chlorine Atom : Acts as a leaving group in SNAr reactions (e.g., displacement by amines in DMSO at 100°C) .
- Pyrimidine Ring : Electron-deficient C2/C4 positions facilitate nucleophilic attack .
- Benzamide Carbonyl : Participates in hydrogen bonding, reducing reactivity toward electrophiles .
Advanced: How does the compound interact with bacterial enzyme targets, and what are the implications for drug resistance?
Answer:
- Dual-Target Mechanism : Simultaneously inhibits acps-pptase and FabH enzymes, disrupting fatty acid biosynthesis .
- Resistance Risks : Mutations in the pyrimidine-binding pocket (e.g., Gly152Ala) reduce affinity; combinatorial therapy with β-lactams is recommended .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chlorobenzamide group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the dimethylamino-pyrimidine moiety .
Advanced: How can crystallographic data inform the design of analogs with improved pharmacokinetics?
Answer:
- Hydrogen-Bond Analysis : Crystal structures (e.g., intramolecular N–H⋯N bonds) guide modifications to enhance solubility (e.g., adding hydroxyl groups) .
- Packing Motifs : π-Stacking interactions (e.g., between phenyl rings) suggest strategies to reduce crystallinity for better bioavailability .
Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?
Answer:
- In Silico Tools : Use Schrödinger’s Metabolite Predictor or ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., demethylation or glucuronidation) .
- Contradiction Resolution : Discrepancies between predicted and observed metabolites (e.g., unexpected sulfation) require LC-MS/MS validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
